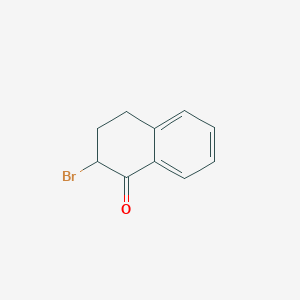

2-Bromo-1-tetralone

Description

Significance of Alpha-Halogenated Ketones in Synthetic Methodologies

Alpha-halogenated ketones are a cornerstone of synthetic organic chemistry, valued for their high reactivity which allows them to participate in a multitude of chemical reactions. wikipedia.orgfiveable.me The presence of a halogen atom at the alpha position to a carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in numerous synthetic methodologies to form new carbon-carbon and carbon-heteroatom bonds.

The alpha-halogenation of ketones, a fundamental transformation, can be achieved under both acidic and basic conditions. wikipedia.org In acidic media, the reaction typically proceeds through an enol intermediate, and the rate of reaction is independent of the halogen concentration, suggesting that enol formation is the rate-determining step. openstax.orglibretexts.orglibretexts.org This method is generally selective for the introduction of a single halogen atom. wikipedia.org Conversely, under basic conditions, the reaction involves the formation of an enolate, and successive halogenations are often faster, which can lead to polyhalogenated products. wikipedia.org

Alpha-bromo ketones, such as 2-bromo-1-tetralone, are particularly useful synthetic intermediates. fiveable.me They can undergo dehydrobromination to furnish α,β-unsaturated ketones, which are themselves valuable building blocks in Michael additions and other conjugate addition reactions. fiveable.meopenstax.orglibretexts.org The ability to readily convert a saturated ketone into an unsaturated system highlights the synthetic utility of alpha-halogenation.

Overview of Tetralone Scaffolds in Chemical and Pharmaceutical Research

The tetralone scaffold, a fused bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a privileged motif in chemical and pharmaceutical research. eurekaselect.comingentaconnect.comresearchgate.net Tetralone derivatives exhibit a broad spectrum of biological activities and serve as key intermediates in the synthesis of pharmaceuticals and natural products. eurekaselect.comingentaconnect.comresearchgate.netnih.gov

The inherent reactivity of the tetralone core makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds. eurekaselect.comingentaconnect.com Many derivatives of α-tetralone have been utilized as building blocks for therapeutically important molecules, including antibiotics, antidepressants, and antitumor agents. eurekaselect.comingentaconnect.comresearchgate.net For instance, the tetralone moiety is a crucial component in the synthesis of drugs like the antidepressant sertraline. guidechem.com Furthermore, tetralone derivatives have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. eurekaselect.comingentaconnect.comresearchgate.net The versatility of the tetralone scaffold continues to inspire the development of new synthetic methodologies and the discovery of novel bioactive compounds. nih.govnih.gov

Rationale for the Specific Focus on this compound

The specific focus on this compound is justified by its unique combination of a reactive alpha-bromo ketone functionality within the privileged tetralone framework. This arrangement makes it a highly valuable and versatile intermediate in organic synthesis. The bromine atom at the C-2 position acts as a leaving group, facilitating a variety of substitution and elimination reactions, thereby enabling the introduction of diverse functional groups and the construction of more complex molecular structures.

The synthesis of this compound itself is a straightforward process, typically involving the bromination of 1-tetralone (B52770). For instance, reacting 1-tetralone with an equimolar amount of bromine in a suitable solvent like ethyl ether or carbon disulfide can yield this compound. google.com This accessibility, coupled with its reactivity, positions this compound as a key starting material for a range of synthetic applications. Its utility is demonstrated in its use for preparing derivatives with potential pharmacological activities, such as antifungal and antitumor agents. google.com

The physicochemical properties of this compound are well-characterized, providing a solid foundation for its use in synthetic planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉BrO | sigmaaldrich.comchemscene.comfishersci.ca |

| Molecular Weight | 225.08 g/mol | sigmaaldrich.com |

| CAS Number | 13672-07-6 | sigmaaldrich.comfishersci.cachemicalbook.com |

| Melting Point | 39-43 °C | sigmaaldrich.com |

| Boiling Point | 64-67 °C at 0.06 mmHg | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Data | Reference |

|---|

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) = 8.08 (d, J = 7.93 Hz, 1H), 7.54-7.50 (td, 1.52, 7.62 Hz, 1H), 7.36-7.27 (m, 2H), 4.73 (t, J = 4.42 Hz, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, J = 4.42, 17.09 Hz, 1H), 2.56-2.42 (m, 2H) | rsc.org |

The detailed study of this compound provides a specific lens through which to appreciate the broader significance of both alpha-halogenated ketones and tetralone scaffolds in the landscape of modern organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCWMIFKFADCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884629 | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-07-6 | |

| Record name | 2-Bromo-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13672-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013672076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Bromo 1 Tetralone and Its Derivatives

Direct Bromination Approaches

Direct bromination methods involve the direct reaction of a 1-tetralone (B52770) substrate to install a bromine atom at the alpha-position (C2). These approaches are often favored for their atom economy and straightforward nature.

Bromination of 1-Tetralone using Cyanogen (B1215507) Halides

The reaction of 1-tetralone with cyanogen halides provides a pathway to 2-bromo-1-tetralone. Specifically, using cyanogen bromide under appropriate conditions leads to the formation of the desired alpha-brominated product. rsc.org In this reaction, 1-tetralone, when treated with cyanogen bromide, yields this compound. rsc.org This method is distinct from the reactions of 2-tetralones and their enamines, which are aromatized by cyanogen bromide. rsc.org

Bromination with Elemental Bromine and Catalytic Systems

A conventional and widely utilized method for the alpha-bromination of ketones is the reaction with elemental bromine (Br₂), often in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org The reaction proceeds through an acid-catalyzed enol intermediate, which then acts as the nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com For 1-tetralone, this reaction can be carried out by adding bromine dropwise to a solution of the ketone in a suitable solvent like ethyl ether or carbon disulfide at room temperature. google.com For instance, 6,7-dichloro-1-tetralone (B1584135) has been successfully brominated at the C2 position using this approach to yield 2-bromo-6,7-dichloro-1-tetralone with a 76.5% yield. google.com The rate of this type of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step. libretexts.org

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1-Tetralone | Br₂ | Acetic Acid | Acid-catalyzed | α-Bromo-1-tetralone | N/A |

| 6,7-dichloro-1-tetralone | Br₂ | Ethyl ether or CS₂ | Room Temperature, 30 min | 2-bromo-6,7-dichloro-1-tetralone | 76.5% google.com |

Microwave-Promoted Alpha-Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (PTSA)

Modern synthetic chemistry often employs microwave irradiation to enhance reaction rates and efficiency. A highly effective method for the selective alpha-monobromination of ketones like 1-tetralone involves using N-Bromosuccinimide (NBS) as the bromine source and p-toluenesulfonic acid (PTSA) as a catalyst. researchgate.netresearchgate.net This microwave-assisted protocol is noted for its rapidity, often completing within 30 minutes. researchgate.net The use of NBS is advantageous as it allows for more specific and controlled bromination compared to elemental bromine, minimizing over-bromination issues. researchgate.net The catalyst, PTSA, is crucial for the reaction to proceed efficiently in a short time. nih.gov This method represents a greener approach due to the use of microwave irradiation as an energy-efficient heating method. tubitak.gov.tr

| Starting Ketone | Brominating Agent | Catalyst | Energy Source | Reaction Time | Product |

| Aromatic/Aliphatic Ketones | N-Bromosuccinimide (NBS) | p-Toluenesulfonic Acid (PTSA) | Microwave Irradiation | < 30 minutes researchgate.net | α-Bromo Ketone |

One-Pot Synthesis from Secondary Alcohols via Ammonium (B1175870) Bromide and Oxone

An alternative strategy for synthesizing α-bromoketones is the one-pot oxidative bromination of secondary alcohols. rsc.org This method converts 1,2,3,4-tetrahydronaphthalen-1-ol, the corresponding secondary alcohol of 1-tetralone, directly into this compound. The reaction utilizes ammonium bromide as the bromine source and Oxone as the oxidant. rsc.orgorganic-chemistry.org This process first involves the oxidation of the secondary alcohol to the corresponding ketone (1-tetralone), which is then brominated in situ. researchgate.netkhanacademy.org The resulting this compound has a reported melting point of 40-41°C. rsc.org This approach is operationally simple and uses inexpensive, readily available reagents. researchgate.net

| Starting Material | Reagents | Product | Melting Point |

| 1,2,3,4-tetrahydronaphthalen-1-ol | Ammonium Bromide, Oxone | This compound | 40-41 °C rsc.org |

Indirect Synthesis via Functional Group Interconversions

Indirect methods involve the synthesis of this compound derivatives from precursors that already contain some of the desired structural features. These multi-step sequences allow for the construction of more complex substituted tetralones.

Preparation of 2-Bromo-6-methoxy-1-tetralone

The synthesis of 2-bromo-6-methoxy-1-tetralone typically begins with the precursor 6-methoxy-1-tetralone (B92454). orgsyn.org This starting material can be synthesized through various routes, including the intramolecular cyclization of 4-(m-methoxyphenyl)butyric acid. semanticscholar.org A common laboratory preparation involves the Birch reduction of 6-methoxy-2-naphthol. orgsyn.orgorgsyn.org

Once 6-methoxy-1-tetralone is obtained, it can be subjected to bromination to yield the desired product. The synthesis of the necessary precursor, 6-bromo-2-methoxynaphthalene, can be achieved by the bromination and subsequent methylation of 2-naphthol (B1666908). orgsyn.org The process involves brominating 2-naphthol to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol, and finally methylation to give 6-bromo-2-methoxynaphthalene. google.com This intermediate is then converted to 6-methoxy-2-naphthol, which upon Birch reduction, yields 6-methoxy-2-tetralone. orgsyn.orgorgsyn.org

| Precursor | Key Transformation | Intermediate | Final Step | Product |

| 2-Naphthol | Bromination & Methylation | 6-Bromo-2-methoxynaphthalene orgsyn.org | Conversion to 6-methoxy-2-naphthol, then Birch Reduction | 6-Methoxy-2-tetralone orgsyn.org |

| 6-Methoxy-1-tetralone | α-Bromination | N/A | N/A | 2-Bromo-6-methoxy-1-tetralone |

Multi-step Processes from Substituted 1-Tetralones

The synthesis of this compound derivatives can be effectively achieved through a multi-step process starting from appropriately substituted precursors. A general and illustrative pathway involves several key transformations, beginning with a Friedel-Crafts reaction. In this sequence, a substituted benzene (B151609) compound (Compound A) is reacted with succinic anhydride (B1165640) to form a β-aroylpropionic acid (Compound B). This intermediate is then subjected to a Clemmensen reduction to yield a γ-arylbutyric acid (Compound C). Following this, reaction with thionyl chloride converts the carboxylic acid to its corresponding acid chloride (Compound D). The synthesis proceeds with an intramolecular Friedel-Crafts reaction (cyclization) of Compound D to afford a substituted 1-tetralone (Compound E). The final step is the bromination of this 1-tetralone at the alpha position using elemental bromine in a suitable solvent, such as ethyl ether or carbon disulfide, to yield the desired this compound derivative. prepchem.com

This synthetic sequence is summarized in the following table:

| Step | Reaction Type | Reactants | Product |

| 1 | Friedel-Crafts Reaction | Compound A, Succinic Anhydride | Compound B (β-Aroylpropionic acid) |

| 2 | Clemmensen Reduction | Compound B | Compound C (γ-Arylbutyric acid) |

| 3 | Acyl Chloride Formation | Compound C, Thionyl Chloride | Compound D (γ-Arylbutyryl chloride) |

| 4 | Intramolecular Friedel-Crafts | Compound D | Compound E (Substituted 1-Tetralone) |

| 5 | Bromination | Compound E, Bromine | This compound Derivative |

Synthesis of Substituted this compound Analogs

The multi-step strategy outlined above is adaptable for the synthesis of various halogenated this compound analogs. The specific substitution pattern of the final product is determined by the choice of the initial substituted benzene derivative.

2-Bromo-6,7-dichloro-1-tetralone

The synthesis of 2-bromo-6,7-dichloro-1-tetralone begins with o-dichlorobenzene as the starting material (Compound A). The synthetic process follows the multi-step sequence described previously. prepchem.com

The key steps and yields for the synthesis are detailed below:

| Step | Reactant(s) | Product | Yield (%) |

| 1 | o-Dichlorobenzene, Succinic Anhydride, Aluminum Chloride | β-(3,4-Dichlorobenzoyl)propionic Acid | 57.6 |

| 2 | β-(3,4-Dichlorobenzoyl)propionic Acid, Zinc Amalgam, HCl | γ-(3,4-Dichlorophenyl)butyric Acid | 73.0 |

| 3 | γ-(3,4-Dichlorophenyl)butyric Acid, Thionyl Chloride, Aluminum Chloride | 6,7-Dichloro-1-tetralone | 85.4 |

| 4 | 6,7-Dichloro-1-tetralone, Bromine | 2-Bromo-6,7-dichloro-1-tetralone | 76.5 (purified) |

The final bromination of 6,7-dichloro-1-tetralone is achieved by dissolving it in ethyl ether or carbon disulfide and adding bromine dropwise at room temperature. After the reaction, the mixture is worked up to isolate the crude product, which is then purified by silica (B1680970) gel column chromatography and recrystallization from n-hexane to yield pale yellowish-orange plate crystals of 2-bromo-6,7-dichloro-1-tetralone. prepchem.com

2-Bromo-5,7-dichloro-1-tetralone

The synthesis of 2-bromo-5,7-dichloro-1-tetralone is analogous to the 6,7-dichloro isomer, with the primary difference being the starting material. The synthesis commences with 3,5-dichlorobromobenzene. The subsequent steps of Friedel-Crafts acylation, reduction, cyclization, and bromination follow a similar protocol to that described for the 6,7-dichloro derivative. prepchem.com

2-Bromo-7-fluoro-1-tetralone

For the preparation of 2-bromo-7-fluoro-1-tetralone, the synthesis starts with fluorobenzene. The established multi-step pathway is then employed. The γ-(p-fluorophenyl)butyric acid intermediate is cyclized using a dehydrating agent such as polyphosphoric acid to form 7-fluoro-1-tetralone. This intermediate is then brominated to afford the final product, 2-bromo-7-fluoro-1-tetralone. prepchem.com

Other Halogenated 1-Tetralone Derivatives

The synthetic principles for introducing a bromine atom at the 2-position of the 1-tetralone core can be extended to other halogenated derivatives.

A notable example is the synthesis of 2-bromo-7-chloro-1-tetralone . This compound is prepared by the direct bromination of 7-chloro-1-tetralone (B152742). The reaction involves dissolving 7-chloro-1-tetralone in carbon disulfide and adding a solution of bromine in carbon disulfide dropwise at a controlled temperature of 0-5 °C. After stirring, the solvent is removed to yield the crude product as a dark brown syrup. google.com

| Starting Material | Reagents | Product |

| 7-Chloro-1-tetralone | Bromine, Carbon Disulfide | 2-Bromo-7-chloro-1-tetralone |

Reaction Mechanisms and Mechanistic Investigations Involving 2 Bromo 1 Tetralone

Mechanistic Pathways of Alpha-Halogenation of Ketones

The synthesis of 2-bromo-1-tetralone itself is a prime example of the alpha-halogenation of a ketone, a fundamental reaction in organic chemistry. This process involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. The reaction can proceed via two primary mechanistic pathways, depending on whether it is catalyzed by acid or base.

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.

Enol Formation: A weak base (like the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol. This tautomerization is typically the rate-determining step of the reaction. Kinetic studies confirm that the rate of halogenation is dependent on the concentrations of the ketone and the acid catalyst, but independent of the halogen concentration, supporting the idea that enol formation is the slow step.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂).

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-haloketone and the acid catalyst.

Under basic conditions, the mechanism involves an enolate intermediate. The steps are:

Enolate Formation: A base removes an acidic α-proton to form a resonance-stabilized enolate anion.

Nucleophilic Attack: The negatively charged enolate is a potent nucleophile and attacks the halogen molecule in an SN2-like fashion to form the α-haloketone.

A key difference between the two pathways is the reactivity of the product. In base-promoted halogenation, the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. This makes the monohalogenated product more reactive than the starting ketone, often leading to multiple halogenations, which can be difficult to control. In contrast, under acidic conditions, the electron-withdrawing halogen destabilizes the key intermediate, making further halogenation less favorable and allowing the reaction to be stopped at the monohalogenation stage.

| Feature | Acid-Catalyzed Pathway | Base-Promoted Pathway |

|---|---|---|

| Key Intermediate | Enol (neutral) | Enolate (anionic) |

| Catalyst/Reagent | Catalytic amount of acid (e.g., HBr, AcOH) | Stoichiometric amount of base required |

| Rate-Determining Step | Enol formation. | Typically the initial deprotonation |

| Control of Halogenation | Easier to control; generally stops at mono-halogenation. | Difficult to stop; often leads to polyhalogenation. |

| Reactivity of Product | Less reactive towards further halogenation | More reactive towards further halogenation. |

**3.2. Elimination Reactions of Alpha-Halogenated Ketones

The bromine atom in this compound serves as a good leaving group, enabling elimination reactions to form carbon-carbon double bonds.

The treatment of α-haloketones like this compound with a base can lead to the elimination of hydrogen bromide (HBr), a process known as dehydrobromination. This reaction is a valuable method for synthesizing α,β-unsaturated ketones. The reaction typically proceeds through an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the β-carbon (the C3 position in tetralone) at the same time the bromide ion leaves from the α-carbon (C2).

Commonly, a non-nucleophilic, sterically hindered base like pyridine (B92270) is used to favor elimination over substitution. For instance, heating 2-bromo-2-methylcyclohexanone (B3417326) in pyridine yields 2-methyl-2-cyclohexenone. In the context of this compound, dehydrobromination would yield 1,2-dihydro-naphthalen-1-one (an α,β-unsaturated ketone).

In some cases, dehydrobromination can be part of a sequence leading to aromatization. For example, the conversion of this compound derivatives to 1-naphthols involves both elimination and tautomerization steps. Research on the dehydrobromination of 2-benzyl-2-bromo-4,4-dimethyl-1-tetralone has also been conducted, highlighting the importance of this reaction pathway.

Kinetic studies provide insight into the mechanism of elimination reactions. The E2 mechanism is characterized by a second-order rate law, being first order in both the substrate (the α-haloketone) and the base. The rate of the reaction is influenced by several factors, including the strength of the base, the nature of the solvent, and steric effects.

Specific kinetic investigations have been performed on derivatives of this compound. For example, the kinetics of the bromide ion-promoted elimination reaction of 2-benzyl-2-bromo-4,4-dimethyl-1-tetralone in acetonitrile (B52724) have been studied, providing detailed mechanistic data for this class of compounds. Such studies help to elucidate the nature of the transition state and the factors that govern the reaction rate.

Nucleophilic Substitution Reactions

The α-carbon of this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion via a nucleophilic substitution reaction, typically following an SN2 mechanism. This reaction is a versatile method for introducing a wide range of functional groups at the C2 position of the tetralone scaffold.

A variety of nucleophiles can be employed in this reaction:

Amines: Primary and secondary amines react with this compound to form α-amino ketones. However, the reaction with primary amines can be complex, potentially leading to a mixture of secondary and tertiary amines due to the initial product being able to react further.

Alkoxides: Alkoxide ions react to form α-alkoxy ketones.

Thiolates: Thiolates are excellent nucleophiles and readily displace the bromide to yield α-thio ketones.

Carboxylates: Reaction with carboxylate anions can produce α-acyloxy ketones.

The efficiency of these substitution reactions makes α-bromo ketones like this compound valuable synthetic intermediates. For example, the synthesis of α-amino acids can be approached by reacting an α-bromo ketone with an ammonia (B1221849) surrogate, followed by conversion of the ketone group.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃), Primary Amine (R-NH₂) | α-Amino-1-tetralone |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 2-Methoxy-1-tetralone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-1-tetralone |

| Cyanide | Sodium Cyanide (NaCN) | 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile |

| Azide | Sodium Azide (NaN₃) | 2-Azido-1-tetralone |

Radical Processes and Mechanistic Studies

While ionic pathways such as substitution and elimination are the most common reactions for this compound, the potential for radical processes exists, particularly under photochemical or radical-initiating conditions. Alpha-haloketones can undergo cleavage of the carbon-halogen bond to form a ketyl radical. However, specific mechanistic studies focusing on radical reactions of this compound are not as extensively documented in the literature compared to its ionic reaction pathways. General radical halogenation reactions are known, but these typically involve the formation of the α-haloketone rather than its subsequent reaction. The synthesis of 1-bromo-2-naphthol (B146047) has been reported using hydrogen peroxide, which can involve radical intermediates.

Rearrangement Reactions

Alpha-halo ketones with at least one α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl group) are known to undergo a significant base-catalyzed skeletal reorganization known as the Favorskii rearrangement. This reaction is a principal transformation for this compound.

The generally accepted mechanism for the Favorskii rearrangement involves the following steps:

Enolate Formation: A base (typically an alkoxide like sodium methoxide) removes an acidic proton from the α'-carbon (the C3 position in tetralone is not available, so this applies to acyclic or different cyclic systems, but the principle is key for α-haloketones). For cyclic ketones like this compound, the base abstracts the acidic α'-proton (at C-3), if available. In the case of this compound, the α'-hydrogens are on the C-3 carbon.

Cyclopropanone (B1606653) Formation: The resulting enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.

Nucleophilic Attack: The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring. The ring opens in a way that forms the more stable carbanion.

Protonation: The carbanion is protonated by the solvent (e.g., methanol) to give the final product.

For cyclic α-halo ketones like this compound, the Favorskii rearrangement results in a ring contraction. Treating this compound with a base like sodium methoxide would lead to the formation of an indane-1-carboxylic acid ester. This reaction has been widely used in synthesis, including in the construction of complex and strained molecules like cubane.

In cases where an enolizable α'-hydrogen is absent, a "quasi-Favorskii" rearrangement can occur via a different, semibenzilic acid-type mechanism, although this is not the primary pathway for this compound.

Semipinacol Rearrangement in Tetralone Synthesis

The semipinacol rearrangement is a powerful chemical transformation for the construction of carbon-carbon bonds and the synthesis of complex molecular frameworks, particularly for creating β-functionalized ketones and quaternary carbon centers. nih.govresearchgate.netsemanticscholar.org This type of rearrangement is mechanistically characterized by the 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon center, which is vicinal to an oxygen-bearing carbon, ultimately leading to the formation of a carbonyl group. researchgate.netsemanticscholar.org

While direct synthesis of this compound via a semipinacol rearrangement is not extensively documented in dedicated studies, the principles of this reaction are highly relevant to the synthesis of tetralone scaffolds and related β-halo ketones. The rearrangement can be initiated from various substrates, including epoxides, allylic alcohols, and β-heterosubstituted alcohols. nih.gov A common strategy involves the halogenation of allylic alcohols, which triggers the rearrangement to yield β-halogenated ketones. semanticscholar.org For instance, a bromination/semipinacol rearrangement of an allylic alcohol has been used to convert a cyclopentanone (B42830) into a β-bromo cyclohexanone (B45756), demonstrating the feasibility of ring expansion and concurrent introduction of a bromine atom adjacent to the newly formed ketone. nih.gov

This established reactivity pattern suggests a plausible synthetic pathway to brominated tetralones. A hypothetical, yet mechanistically sound, approach could involve an appropriately substituted dihydronaphthalene-derived allylic alcohol. Upon treatment with an electrophilic bromine source, a bromonium ion intermediate would form, which could then undergo a semipinacol-type rearrangement, expanding a ring or shifting a substituent to generate the stable this compound structure. The reaction serves as a versatile tool for assembling intricate carbocycles from more readily available precursors. nih.govsemanticscholar.org

Role in Complex Molecule Synthesis Pathways

This compound is a valuable intermediate in the synthesis of complex molecules due to the versatile reactivity of its α-bromo ketone functional group. This moiety allows for a range of subsequent chemical transformations, making it a key building block for constructing more elaborate molecular architectures, including fused heterocyclic systems and compounds with therapeutic potential.

The α-bromo ketone structure of this compound is an ideal starting point for the synthesis of various fused heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science. nih.gov The reaction of this compound with different nucleophilic reagents allows for the construction of new rings fused to the tetralone framework.

A number of fused heterocyclic systems have been successfully prepared starting from this compound or its parent compound, α-tetralone, through multi-component reactions. For example, it can react with various binucleophiles to yield thiazole, oxadiazole, and triazole-containing systems. researchgate.net Ternary condensation reactions involving α-tetralone, aromatic aldehydes, and reagents like malononitrile (B47326) or cyanoacetamide lead to the formation of complex fused quinoline (B57606) derivatives. researchgate.net The reaction of this compound with compounds such as 2-amino-5-phenyl-1,3,4-thiadiazole or 5-phenyl-1,3,4-triazole-2-thiol results in the formation of fused thiazolo- and triazolo-tetralone derivatives. researchgate.net These reactions highlight the utility of this compound as a versatile precursor for a diverse array of heterocyclic scaffolds.

| Reactant with α-Bromo Ketone | Resulting Heterocyclic System | Reference |

|---|---|---|

| 2-amino-5-phenyl-1,3,4-thiadiazole | Fused Thiazolo-tetralone derivative | researchgate.net |

| 2-amino-5-phenyl-1,3,4-oxadiazole | Fused Oxadiazolo-tetralone derivative | researchgate.net |

| 5-phenyl-1,3,4-triazole-2-thiol | Fused Triazolo-tetralone derivative | researchgate.net |

| Thiourea | Thiazole derivatives | researchgate.net |

The tetralone scaffold is a recognized structural motif in a variety of natural products and serves as a key framework for the development of new drugs. researchgate.net Derivatives of this compound, in particular, have been investigated for their potential as therapeutic agents, demonstrating both antifungal and antitumor activities. google.com

A patent has described specific derivatives, such as 2-bromo-6,7-dichloro-1-tetralone and 2-bromo-7-fluoro-1-tetralone, which exhibit significant biological activity. google.com These compounds have shown potent antifungal effects, notably against Trichophyton microorganisms, and have also demonstrated antitumor activity against leukemia in animal models. google.com The synthesis of these active compounds involves the bromination of the corresponding substituted 1-tetralone (B52770). google.com

Furthermore, the tetralone ring is used as a foundational structure for creating chalcones, a class of compounds known for a wide range of biological activities. nih.govnih.gov By reacting substituted tetralones with pyridinylaldehydes, researchers have synthesized novel chalcones. nih.gov Subsequent screening of these compounds has revealed modest but promising activity against various human cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer, as well as activity against bacteria and fungi. nih.gov

| Compound Class/Derivative | Therapeutic Potential | Key Research Finding | Reference |

|---|---|---|---|

| 2-bromo-6,7-dichloro-1-tetralone | Antitumor, Antifungal | Exhibits activity against P388 leukemia in mice and is effective against Trichophyton species. | google.com |

| 2-bromo-7-fluoro-1-tetralone | Antitumor, Antifungal | Possesses both antitumor and antifungal properties. | google.com |

| (2-(Pyridinyl)methylene)-1-tetralone Chalcones | Anticancer, Antimicrobial | Demonstrated growth inhibition against various cancer cell lines (leukemia, breast, lung) and activity against bacteria and fungi. | nih.gov |

Applications in Medicinal Chemistry and Biological Activity

Antitumor Activity of 2-Bromo-1-tetralone Derivatives

Derivatives of this compound have been investigated for their potential as antitumor agents, with a particular focus on their efficacy against leukemia cell lines.

Activity against Leukemia Cell Lines

Certain this compound derivatives have demonstrated antitumor activity against leukemia in animal models. nih.gov For instance, in a study involving CDF mice intraperitoneally transplanted with P388 leukemia cells, the administration of 2-bromo-6,7-dichloro-1-tetralone showed a notable effect. nih.gov The compound was administered one and five days after transplantation, and its efficacy was evaluated by the increase in the lifespan of the treated mice. nih.gov

Antifungal Activity

The antifungal properties of this compound derivatives have been evaluated against various fungal pathogens, showing particular effectiveness against dermatophytes and opportunistic yeasts.

Inhibition of Trichophyton Microorganisms

This compound derivatives have shown potent activity against Trichophyton microorganisms, which are a common cause of skin, hair, and nail infections in humans. nih.gov A study assessing the minimum inhibitory concentration (MIC) of these compounds highlighted their effectiveness, especially when compared to the established antifungal agent griseofulvin. nih.gov The tests were conducted using Sabouraud's agar (B569324) medium, and the MIC was determined after a seven-day incubation period. nih.gov The results indicated that this compound derivatives are particularly effective against Trichophyton species. nih.gov

Inhibition of Candida albicans

In addition to their activity against Trichophyton, this compound derivatives have also been shown to inhibit the growth of Candida albicans, a prevalent opportunistic fungal pathogen in humans. nih.gov The antifungal activity of these compounds against C. albicans was determined using the agar plate method, with the minimum inhibitory concentration (MIC) values indicating their potential as antifungal agents. nih.gov

| Compound | Test Microorganism | MIC (mcg/ml) |

| 2-bromo-6,7-dichloro-1-tetralone | Trichophyton mentagrophytes | 0.78 |

| 2-bromo-5,7-dichloro-1-tetralone | Trichophyton mentagrophytes | 0.78 |

| 2-bromo-7-fluoro-1-tetralone | Trichophyton mentagrophytes | 1.56 |

| Griseofulvin (control) | Trichophyton mentagrophytes | 3.12 |

| 2-bromo-6,7-dichloro-1-tetralone | Candida albicans | 25 |

| 2-bromo-5,7-dichloro-1-tetralone | Candida albicans | 50 |

| 2-bromo-7-fluoro-1-tetralone | Candida albicans | 50 |

Data sourced from a study on the antimicrobial activity of this compound derivatives. nih.gov

Antibacterial Activity

The antibacterial potential of derivatives incorporating the bromo-tetralone moiety has been explored, particularly in the context of overcoming antibiotic resistance. A synthesized derivative of ampicillin (B1664943), ampicillin-bromo-methoxy-tetralone (ABMT), has shown efficacy against ampicillin-resistant Staphylococcus aureus. nih.gov This novel compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/ml against this resistant strain, whereas ampicillin itself was not effective at concentrations up to 64 μg/ml. nih.gov Further investigation through molecular docking analysis suggested that the strong binding affinity of ABMT with β-lactamase may contribute to its ability to counteract resistance. nih.gov

Monoamine Oxidase (MAO) Inhibition

Derivatives of the parent structure, 1-tetralone (B52770), have been extensively studied as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. These inhibitors are of interest for the potential treatment of neurodegenerative disorders like Parkinson's disease and depression. nih.govnih.gov

Research has shown that various substituted 1-tetralone derivatives can act as potent and selective inhibitors of MAO-B, and in some cases, also exhibit significant inhibition of MAO-A. nih.govnih.gov For example, a series of α-tetralone derivatives demonstrated high potency for MAO-B inhibition, with all tested compounds having IC50 values in the nanomolar range (<78nM). nih.gov While most of these compounds were selective for MAO-B, several also showed potent MAO-A inhibition. nih.gov

The structure-activity relationship studies have indicated that substitution at the C6 position of the α-tetralone ring is crucial for both MAO-A and MAO-B inhibition. nih.gov Specifically, a benzyloxy substituent at this position was found to be more favorable for MAO-A inhibition. nih.gov For MAO-B inhibition, the presence of alkyl and halogen substituents on the meta and para positions of the benzyloxy ring was shown to enhance the inhibitory potency. nih.gov

Another study on 2-heteroarylidene-1-tetralone derivatives found that these compounds are generally more selective inhibitors of MAO-B over MAO-A. nih.gov The most potent MAO-B inhibitor from this series was (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one with an IC50 of 0.707 μM. nih.gov

| Compound | Target | IC50 (µM) |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-A | 1.37 |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 |

Data compiled from studies on the MAO inhibitory activities of tetralone derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. While extensive systematic Structure-Activity Relationship (SAR) studies specifically for this compound are not widely published in publicly accessible literature, key insights can be drawn from available patent data on a limited set of analogs.

A patent for this compound derivatives highlights the impact of halogen substitution on the benzene (B151609) ring on their antitumor and antifungal activities. google.com The document specifically describes 2-bromo-6,7-dichloro-1-tetralone, 2-bromo-5,7-dichloro-1-tetralone, and 2-bromo-7-fluoro-1-tetralone. google.com

The provided data suggests that the presence of dichloro and fluoro substituents on the aromatic portion of the this compound scaffold is compatible with, and likely contributes to, the observed biological activities. For instance, 2-bromo-6,7-dichloro-1-tetralone demonstrated efficacy in a preclinical leukemia model. google.com The substitution pattern, whether it is 6,7-dichloro, 5,7-dichloro, or 7-fluoro, likely influences the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its interaction with biological targets.

The bromine at the C-2 position is a key feature, likely acting as a reactive handle or a crucial binding element. In the broader context of α-haloketones, the halogen atom can participate in various interactions, including hydrogen bonding and halogen bonding, with biological macromolecules. The specific impact of the bromine in this compound derivatives compared to other halogens has not been systematically elucidated in the reviewed literature.

Further research with a wider array of substituents at different positions of the tetralone ring is necessary to establish a comprehensive SAR for this class of compounds. Such studies would be invaluable for optimizing the potency and selectivity of this compound derivatives for specific therapeutic targets.

Preclinical Research and Development

Preclinical studies on this compound derivatives have focused primarily on their potential as antitumor and antifungal agents. google.com A key example from patent literature is the evaluation of 2-bromo-6,7-dichloro-1-tetralone in a murine leukemia model. google.com

In this preclinical model, CDF mice were intraperitoneally transplanted with P388 leukemia cells. The administration of 2-bromo-6,7-dichloro-1-tetralone resulted in an increased life span of the treated mice compared to a control group that received a physiological saline solution. google.com This finding indicates the potential of this specific derivative as an antineoplastic agent.

The antifungal activity of this compound derivatives has also been investigated. The minimum inhibitory concentration (MIC) of these compounds against various fungal strains has been determined using the agar plate dilution method. google.com The results for representative compounds are summarized in the table below.

| Compound | Trichophyton mentagrophytes | Trichophyton asteroides | Candida albicans |

|---|---|---|---|

| 2-Bromo-6,7-dichloro-1-tetralone | 0.78 | 1.56 | >100 |

| 2-Bromo-5,7-dichloro-1-tetralone | 1.56 | 1.56 | >100 |

| 2-Bromo-7-fluoro-1-tetralone | 3.12 | 3.12 | >100 |

| Griseofulvin (Control) | 0.78 | 1.56 | >100 |

The data indicates that the this compound derivatives exhibit potent activity against Trichophyton species, comparable to the established antifungal agent griseofulvin. google.com However, their activity against Candida albicans was limited under the tested conditions. google.com These preclinical findings underscore the potential of substituted 2-bromo-1-tetralones as a basis for the development of new therapeutic agents. Further research is warranted to explore their full potential, mechanism of action, and to optimize their activity profile.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-1-tetralone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within the molecule. In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic and aliphatic protons.

Detailed analysis of a 500 MHz spectrum shows a downfield signal at 8.08 ppm, which appears as a doublet with a coupling constant (J) of 7.93 Hz. scbt.com This signal is attributed to the aromatic proton on carbon 8, which is deshielded by the adjacent carbonyl group. Other aromatic protons appear as a multiplet between 7.27 and 7.54 ppm. The proton on the bromine-bearing carbon (C2) resonates as a triplet at 4.73 ppm. The aliphatic protons on carbons 3 and 4 show more complex splitting patterns in the upfield region of the spectrum, consistent with their diastereotopic nature and coupling to adjacent protons. scbt.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.08 | d (doublet) | 7.93 | Ar-H (C8) |

| 7.50-7.54 | td (triplet of doublets) | 1.52, 7.62 | Ar-H |

| 7.27-7.36 | m (multiplet) | - | Ar-H (2H) |

| 4.73 | t (triplet) | 4.42 | CH-Br (C2) |

| 3.27-3.34 | m (multiplet) | - | CH₂ (C4) |

| 2.92 | dt (doublet of triplets) | 4.42, 17.09 | CH₂ (C3) |

| 2.42-2.56 | m (multiplet) | - | CH₂ (C3, C4) |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Since this compound possesses ten carbon atoms, each in a unique chemical environment, its proton-decoupled ¹³C NMR spectrum is expected to exhibit ten distinct signals.

Based on established chemical shift correlations, the carbonyl carbon (C1) would appear furthest downfield, typically in the range of 190-200 ppm. The aromatic carbons would generate signals between approximately 125 and 145 ppm. The carbon atom bonded to the electronegative bromine atom (C2) is expected to resonate in the 40-50 ppm range. The aliphatic carbons of the tetralone ring (C3 and C4) would appear at the most upfield positions, generally between 20 and 40 ppm. While specific experimental data is not widely published, these predicted ranges are standard for this class of compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. This peak is expected to appear in the region of 1680-1700 cm⁻¹.

Other significant absorptions would include those corresponding to C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic methylene groups (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, often between 500 and 600 cm⁻¹, but can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula of this compound is C₁₀H₉BrO, giving it a monoisotopic mass of approximately 223.98 g/mol .

A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion [M]⁺ and the [M+2]⁺ ion, at m/z values of approximately 224 and 226, respectively. This pattern is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern provides further structural information. In GC-MS analysis, common fragments observed include ions at m/z 118 and 115. chemicalbook.com These likely arise from characteristic fragmentation pathways for α-haloketones, which can include the loss of the bromine atom (Br•) followed by the loss of carbon monoxide (CO). The ion at m/z 145, corresponding to the [M-Br]⁺ fragment, would be a primary indicator of this pathway.

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 224/226 | [C₁₀H₉BrO]⁺ (Molecular Ion) | Characteristic 1:1 intensity ratio confirms the presence of one bromine atom. |

| 145 | [C₁₀H₉O]⁺ | Resulting from the loss of a bromine radical (•Br). |

| 118 | [C₈H₆O]⁺ or [C₉H₁₀]⁺ | A major fragment observed in GC-MS analysis. chemicalbook.com Likely formed by subsequent fragmentation, such as loss of CO from the m/z 145 ion. |

| 115 | [C₉H₇]⁺ | Another significant fragment observed in GC-MS analysis. chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A reverse-phase HPLC method is typically employed for compounds of this polarity.

In a standard reverse-phase setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. The components are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by injecting a solution of the compound and monitoring the eluent with a UV detector, typically set at a wavelength where the aromatic system of the tetralone strongly absorbs. A pure sample should yield a single major peak, and the area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity.

X-Ray Diffraction (XRD) for Single Crystal Analysis

X-Ray Diffraction (XRD) on a single crystal is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state molecule. If a suitable single crystal of this compound can be grown, XRD analysis can provide a wealth of information, including precise bond lengths, bond angles, and the conformation of the tetralone ring system.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule like this compound, the UV-Vis spectrum is primarily influenced by its aromatic ring and carbonyl group, which act as chromophores. The introduction of a bromine atom at the alpha position to the carbonyl group further modifies the electronic transitions, providing a unique spectral fingerprint.

Detailed analysis of the UV-Vis spectrum of this compound relies on understanding the electronic transitions within its parent molecule, 1-tetralone (B52770). The spectrum of 1-tetralone exhibits two main absorption bands characteristic of aromatic ketones. The first is a high-intensity band resulting from a π → π* transition associated with the fused benzene (B151609) ring, and the second is a lower-intensity band arising from the n → π* transition of the carbonyl group.

In a non-polar solvent like hexane, 1-tetralone displays absorption maxima (λmax) at approximately 247.5 nm and 290 nm nih.gov. The band at 247.5 nm is attributed to the π → π* transition, indicating significant electron delocalization within the aromatic system. The band at 290 nm corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.

The introduction of a bromine atom at the α-position (C2) to the carbonyl group, as in this compound, is known to influence these transitions. Research on analogous α-haloketones, such as α-halocyclohexanones, has established that the position of the halogen atom (axial or equatorial) can cause shifts in the absorption maxima. Specifically, an axial halogen typically induces a bathochromic shift (a shift to a longer wavelength) in the n → π* transition of the carbonyl group. This effect is attributed to conformational changes and electronic interactions between the halogen and the carbonyl chromophore.

While specific experimental data for this compound is not extensively published, based on the principles observed in similar compounds, its UV-Vis spectrum is expected to show a bathochromic shift of the n → π* transition compared to the parent 1-tetralone. The high-intensity π → π* transition originating from the aromatic ring is expected to be less affected but may also exhibit a slight shift.

The following table summarizes the known spectroscopic data for the parent compound, 1-tetralone, which serves as a baseline for interpreting the spectrum of its brominated derivative.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type |

| 1-Tetralone | Hexane | 247.5 | 4.06 | π → π |

| 1-Tetralone | Hexane | 290 | 3.28 | n → π |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become an invaluable tool for studying reaction mechanisms, providing detailed information about the energetics and geometries of reactants, transition states, and products. For 2-Bromo-1-tetralone, DFT calculations can be employed to explore various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carbonyl group.

A typical DFT study of a reaction mechanism involving this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that a located transition state connects the desired reactants and products.

For instance, in a nucleophilic substitution reaction, DFT could be used to model the approach of a nucleophile to the electrophilic carbon atom bonded to the bromine. The calculations would yield the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be determined.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, or ligand, might interact with a biological target, typically a protein. While specific molecular docking studies on this compound are not extensively reported, the tetralone scaffold is present in various biologically active compounds, making it a relevant subject for such investigations.

A molecular docking study of this compound with a hypothetical protein target would involve:

Preparation of the Protein and Ligand: The three-dimensional structures of the protein and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand.

Defining the Binding Site: A specific region on the protein, known as the binding site or active site, is defined where the ligand is expected to bind.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the carbonyl group could act as a hydrogen bond acceptor, while the aromatic ring could participate in hydrophobic or π-stacking interactions. The bromine atom could also be involved in halogen bonding, a type of non-covalent interaction that is gaining recognition in medicinal chemistry.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. wikipedia.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, the HOMO and LUMO can be calculated using quantum chemical methods like DFT.

The HOMO represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.

The LUMO represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.

The distribution of the HOMO and LUMO across the this compound molecule would provide insights into the regions that are most likely to be involved in electron transfer processes. It is expected that the HOMO would have significant contributions from the aromatic ring and the lone pairs of the oxygen and bromine atoms, while the LUMO would be localized on the carbonyl group and the carbon-bromine bond, which are the primary electrophilic sites.

| Computational Parameter | Theoretical Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability. |

Topological Charge Distribution Analysis

Topological charge distribution analysis provides a method to partition the electron density of a molecule among its constituent atoms. This allows for the assignment of atomic charges, which can be used to understand the electrostatic potential of the molecule and predict its reactivity. Unlike simpler methods for assigning charges, topological methods are based on the topology of the electron density itself.

One prominent method for this analysis is the Quantum Theory of Atoms in Molecules (QTAIM), which defines atoms as regions of space bounded by surfaces of zero flux in the gradient vector field of the electron density. The charge of an atom is then calculated by integrating the electron density within its basin. For this compound, a topological charge analysis would reveal the partial positive charge on the carbonyl carbon and the carbon atom attached to the bromine, confirming their electrophilic nature. It would also show the partial negative charges on the oxygen and bromine atoms, consistent with their electronegativity.

Mulliken Population Analysis

Mulliken population analysis is another method for estimating partial atomic charges from quantum chemical calculations. wikipedia.org It partitions the total electron population among the different atoms in a molecule based on the contribution of their atomic orbitals to the molecular orbitals. uni-muenchen.de While it is a widely used and computationally inexpensive method, it is known to be sensitive to the choice of basis set used in the calculation. wikipedia.org

A Mulliken population analysis of this compound would provide a quantitative estimate of the charge on each atom. The results would be expected to show:

A significant negative charge on the oxygen atom of the carbonyl group.

A positive charge on the carbonyl carbon atom.

A negative charge on the bromine atom, although less negative than the oxygen due to its lower electronegativity.

A positive charge on the carbon atom bonded to the bromine.

Small positive charges on the hydrogen atoms.

Varying, but generally small, charges on the carbon atoms of the aromatic and aliphatic rings.

These charge distributions are crucial for understanding the molecule's dipole moment and its interactions with other polar molecules and ions.

| Atom | Expected Mulliken Charge |

| Carbonyl Oxygen | Negative |

| Carbonyl Carbon | Positive |

| Bromine | Negative |

| Carbon attached to Bromine | Positive |

| Aromatic and Aliphatic Carbons | Variable (small positive or negative) |

| Hydrogens | Positive |

Hirschfeld Surface Analysis

Hirschfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirschfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For a hypothetical crystal structure of this compound, a Hirschfeld surface analysis would involve:

Generation of the Hirschfeld Surface: The surface is generated based on the crystallographic information file (CIF).

Mapping of d_norm: The normalized contact distance (d_norm) is mapped onto the surface. Red spots on the d_norm map indicate close contacts, which often correspond to hydrogen bonds or other strong interactions.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. They are a histogram of the distances from the Hirschfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface.

In the case of this compound, the fingerprint plot would likely show significant contributions from H···H, C-H···O, and C-H···π interactions. The presence of the bromine atom would also lead to Br···H and potentially Br···Br or Br···O contacts, which would be visible on the fingerprint plot and the d_norm surface. This analysis provides a detailed picture of the forces that hold the molecules together in the solid state. For example, in a related bromo-substituted compound, 1-[6-bromo-2-(3-bromo-phen-yl)-1,2,3,4-tetra-hydro-quinolin-4-yl]pyrrolidin-2-one, a Hirschfeld surface analysis revealed that H···H (36.9%), Br···H/H···Br (28.2%), and C···H/H···C (24.3%) interactions were the most significant contributors to the crystal packing. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The development of environmentally friendly and efficient synthetic methods for 2-bromo-1-tetralone is a key area of future research. Traditional bromination methods often involve the use of hazardous reagents and produce significant waste. researchgate.net To address these challenges, researchers are exploring "green" chemistry approaches.

One promising direction is the use of an aqueous H2O2–HBr system for the bromination of 1-tetralone (B52770). researchgate.netrsc.org This method offers several advantages, including the use of inexpensive and readily available reagents, operation at room temperature, and the absence of organic solvents. researchgate.net The process demonstrates high selectivity for monobromination, minimizing the formation of unwanted byproducts. researchgate.net Further research in this area will likely focus on optimizing reaction conditions to improve yields and expand the substrate scope.

Another sustainable approach involves the use of copper nitrate as a catalyst in the presence of oxygen or air as the oxidant. google.com This method utilizes water as the solvent, further enhancing its green credentials. google.com Future investigations may explore the use of other transition metal catalysts and alternative oxidizing agents to develop even more efficient and sustainable synthetic protocols.

Exploration of New Therapeutic Applications for this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, and future research will continue to explore their potential.

Antifungal and Antitumor Activity: Certain this compound derivatives have demonstrated both antifungal and antitumor activities. google.comresearchgate.net For instance, 2-bromo-6,7-dichloro-1-tetralone has exhibited activity against P388 leukemia in mice. google.com These compounds have also shown potent antifungal activity, particularly against Trichophyton microorganisms, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. google.comresearchgate.net Future studies will likely focus on synthesizing and screening a wider range of derivatives to identify compounds with improved efficacy and selectivity.

Other Potential Therapeutic Uses: The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for developing ligands for multiple biological targets. researchgate.netnih.gov This versatility opens up avenues for exploring the use of this compound derivatives in treating a variety of conditions, including:

Alzheimer's Disease: Tetralone derivatives are being investigated as acetylcholinesterase inhibitors. researchgate.neteurekaselect.com

Antidepressants: The tetralone core is found in clinically used antidepressants. researchgate.net

Antimalarial Agents: Benzylidene tetralones have been used to synthesize indazole derivatives with antimalarial properties. researchgate.net

The synthesis of this compound is a key step in the production of Benazepril, a medication used to treat high blood pressure. newdrugapprovals.orgnewdrugapprovals.org

Advanced Mechanistic Elucidations through In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing existing processes and developing new ones. While not extensively reported for this specific compound, the application of in situ spectroscopic techniques represents a significant future research direction.

In situ spectroscopy allows for the real-time monitoring of a chemical reaction, providing valuable insights into the formation of intermediates, transition states, and byproducts. Techniques such as UV/Vis, infrared (IR), and Raman spectroscopy could be employed to study the kinetics and mechanism of the bromination of 1-tetralone. This would enable researchers to identify key reaction parameters that influence selectivity and yield, leading to more robust and efficient synthetic methods.

Integration with Combinatorial Chemistry and High-Throughput Screening for Drug Discovery

The integration of this compound chemistry with modern drug discovery platforms is a promising avenue for identifying new therapeutic agents. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be evaluated using high-throughput screening (HTS) to identify promising drug candidates. researchgate.netacs.org

The tetralone scaffold has been successfully utilized in HTS campaigns to identify inhibitors of protein-protein interactions. acs.orgresearchgate.net By applying this approach to this compound, researchers can generate diverse libraries of derivatives and screen them against a wide range of biological targets. This strategy significantly accelerates the early stages of drug discovery and increases the likelihood of identifying novel therapeutic leads.

Application in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also makes it an attractive building block for the synthesis of novel materials and polymers. Recent research has demonstrated the use of this compound in the synthesis of highly deformed o-carborane functionalized non-linear polycyclic aromatics. d-nb.info These materials exhibit interesting photophysical properties and have potential applications in organic electronics and sensor technology. d-nb.info

Future research in this area could explore the incorporation of this compound into various polymer architectures to create materials with tailored thermal, mechanical, and electronic properties. The reactivity of the bromine atom allows for a range of post-polymerization modifications, providing a versatile platform for the development of advanced functional materials.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-1-tetralone, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves bromination of 1-tetralone (IV) using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A documented route ( ) begins with cyclization of 4-phenylbutyric acid (III) using polyphosphoric acid, followed by bromination. Optimization strategies include:

- Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., over-bromination).

- Catalyst screening : Lewis acids like FeCl₃ can enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility.

Yield improvements can be systematically tested via Design of Experiments (DoE), varying parameters such as stoichiometry, reaction time, and quenching methods .

Advanced: How can computational chemistry predict the regioselectivity of bromination in 1-tetralone derivatives?

Answer:

Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to identify reactive sites. For 1-tetralone, the α-position (C2) is more electrophilic due to conjugation with the ketone group. Researchers should:

- Calculate Fukui indices to quantify electrophilicity.

- Compare activation energies for bromination at C2 vs. other positions.

- Validate predictions with experimental data (e.g., HPLC or GC-MS analysis of product ratios).

Cross-referencing computational results with crystallographic data (e.g., X-ray structures of brominated analogs, as in ) ensures accuracy .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- ¹H NMR : A singlet for the ketone-adjacent proton (C2-H) at δ ~4.5 ppm, with deshielding due to bromine’s electronegativity.

- ¹³C NMR : A carbonyl carbon at δ ~200 ppm and C-Br carbon at δ ~40 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 225 (C₁₀H₉BrO⁺) with characteristic Br isotopic splitting (1:1 ratio for ⁷⁹Br/⁸¹Br).

Consistent discrepancies (e.g., unexpected splitting in NMR) may indicate impurities or isomerization .

Advanced: What strategies resolve contradictions between experimental NMR data and computational predictions for this compound’s structure?

Answer:

- Cross-validation : Use X-ray crystallography (as in ) to confirm bond lengths and angles.

- Parameter adjustment : Re-examine computational settings (e.g., solvent effects, basis sets) in DFT simulations.

- Dynamic effects : Consider temperature-dependent conformational changes via molecular dynamics (MD) simulations.

- Experimental replication : Repeat synthesis and characterization under inert atmospheres to rule out oxidation artifacts.

Contradictions often arise from overlooked variables (e.g., solvent polarity in simulations) or kinetic vs. thermodynamic product dominance .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Answer:

- Detailed protocols : Specify exact molar ratios, quenching methods (e.g., aqueous Na₂S₂O₃ for excess Br₂), and purification techniques (e.g., column chromatography vs. recrystallization).

- Batch testing : Report yields and purity metrics (HPLC, melting point) for multiple batches.

- Reference standards : Compare spectral data with published databases (e.g., CAS 32281-97-3 in ).

Reproducibility issues often stem from unrecorded variables like stirring rate or humidity .

Advanced: What mechanistic insights explain the formation of by-products during this compound synthesis?

Answer:

Common by-products include:

- Di-brominated derivatives : Due to excess Br₂ or prolonged reaction times.

- Ring-opened products : From acid-catalyzed retro-aldol reactions during cyclization ( ).

Mechanistic studies involve: - Kinetic profiling : Sampling reaction mixtures at intervals for GC-MS analysis.

- Isotopic labeling : Using D₂O to trace proton transfer steps.

- Trapping experiments : Adding radical scavengers (e.g., TEMPO) to test for radical intermediates.

Such analyses clarify whether by-products arise from kinetic control or thermodynamic stability .

Basic: How should researchers evaluate the purity of this compound, and what thresholds are acceptable for downstream applications?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95% for most synthetic applications).

- Elemental analysis : Match experimental C/H/Br/O percentages to theoretical values (C₁₀H₉BrO: C 53.37%, H 4.03%, Br 35.52%).

- Melting point : Compare observed mp (~65–67°C) with literature values ( ).

Impurities exceeding 5% may interfere with subsequent reactions (e.g., nucleophilic substitutions) .

Advanced: How can this compound serve as a precursor for synthesizing complex heterocycles, and what catalytic systems enhance these transformations?

Answer:

this compound is a versatile intermediate for: